AcAsp-D-Gla-Leu-Ile-Cha-Cys is a synthetic peptide compound, notable for its potential applications in medicinal chemistry, particularly as an inhibitor of serine proteases involved in viral infections, such as the hepatitis C virus. The compound consists of a sequence of amino acids, including N-acetyl aspartic acid (AcAsp), D-glutamic acid (D-Gla), leucine (Leu), isoleucine (Ile), cyclohexyl alanine (Cha), and cysteine (Cys). Its molecular weight is approximately 830.95 g/mol, and it has garnered attention for its inhibitory properties against the NS3 serine protease, which plays a critical role in the life cycle of certain viruses.
AcAsp-D-Gla-Leu-Ile-Cha-Cys is classified as a peptide inhibitor. It falls under the category of antiviral agents, specifically targeting serine proteases. These enzymes are crucial for the processing of viral polyproteins into functional proteins necessary for viral replication.
The synthesis of AcAsp-D-Gla-Leu-Ile-Cha-Cys typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. This technique allows for the precise control of the sequence and modifications of amino acids.
The synthesis requires careful monitoring of reaction conditions, including temperature and pH, to ensure high yields and purity. The use of protecting groups on reactive side chains is essential to prevent unwanted reactions during synthesis.
AcAsp-D-Gla-Leu-Ile-Cha-Cys primarily acts as an inhibitor in enzymatic reactions involving serine proteases. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
The mechanism by which AcAsp-D-Gla-Leu-Ile-Cha-Cys inhibits serine proteases involves several key steps:
Kinetic studies have shown that AcAsp-D-Gla-Leu-Ile-Cha-Cys exhibits potent inhibitory activity against NS3 serine protease, with low inhibition constants indicating high affinity .
AcAsp-D-Gla-Leu-Ile-Cha-Cys has significant applications in:
Solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry forms the foundation for synthesizing this peptide. The sequence necessitates a C-to-N elongation strategy initiated from a cysteine-bound resin. Given the high hydrophobicity of the Leu-Ile-Cha segment and the known aggregation propensity of sequences rich in β-branched (Ile, Leu) and cyclic aliphatic (Cha) residues, backbone amide protecting strategies are essential. Pseudoproline dipeptide derivatives, though unavailable for Cha, can be strategically incorporated at the Leu-Ile junction to disrupt β-sheet formation during chain assembly [1] [3].
Coupling steps demand careful reagent selection. Leucine, isoleucine, and cyclohexylalanine residues benefit from activation with phosphonium-based reagents (e.g., PyBOP, PyAOP) or uronium salts (e.g., HATU, HCTU) in conjunction with efficient coupling additives like 6-Cl-HOBt or Oxyma Pure to minimize racemization and ensure high coupling efficiency, typically requiring 5-10 minute pre-activation followed by 45-60 minute reaction times in DMF or NMP [3] [7]. The D-Gla residue introduces significant complexity. Its incorporation requires precise temperature control (0-4°C) during both coupling and the subsequent Fmoc deprotection to prevent epimerization and decarboxylation. Double coupling protocols are mandatory for this residue. Microwave-assisted SPPS can improve coupling efficiency for the hydrophobic core (Leu-Ile-Cha) but is contraindicated for cysteine and D-Gla due to elevated racemization risk [3] [7] [8].
Table 1: Recommended Coupling Conditions for Key Residues in AcAsp-D-Gla-Leu-Ile-Cha-Cys Synthesis
Residue | Coupling Reagent | Additive | Solvent | Key Considerations |
---|---|---|---|---|
Cys (C-terminal) | DIC/HOBt | HOBt | DCM/DMF (1:1) | Use Trt, Thp, or Dpm resin; Avoid base excess |
Cha | HCTU | Oxyma Pure | NMP | Extended coupling time (≥60 min) |
Ile & Leu | PyAOP | 6-Cl-HOBt | DMF | Consider pseudoprolines |
D-Gla | HATU | Oxyma Pure | DMF, 0°C | Double coupling, minimal piperidine time |
AcAsp (N-terminal) | TBTU | HOAt | DMF | Acetylation post-Fmoc removal |
The successful incorporation of D-γ-carboxyglutamic acid (D-Gla) and cyclohexylalanine (Cha) is critical for the structural and functional integrity of the peptide. D-Gla, the D-enantiomer of γ-carboxyglutamic acid, possesses two labile carboxyl groups on its side chain. Its synthesis or sourcing requires meticulous attention to chirality. Building block Fmoc-D-Gla(OtBu)₂-OH is essential, with the tert-butyl esters providing orthogonal protection stable during chain assembly but cleavable during final TFA treatment. The D-configuration significantly increases the susceptibility of the α-carbon to base-induced epimerization during the Fmoc removal step. Consequently, piperidine deprotection must be performed rapidly (e.g., 20% piperidine in DMF for 1-2 minutes) and at reduced temperature (0-4°C) to minimize racemization. Extended treatment or use of stronger bases like DBU should be avoided [3] [7] [9].
Cyclohexylalanine (Cha), a highly hydrophobic unnatural amino acid with a cyclohexyl side chain, presents challenges related to poor solvation and aggregation during chain elongation. Its steric bulk necessitates potent coupling reagents (e.g., HCTU/Oxyma or PyAOP/6-Cl-HOBt) and extended coupling times. Cha exhibits a strong tendency to induce β-sheet structures, particularly when adjacent to other hydrophobic residues like isoleucine and leucine. This necessitates the use of backbone-protecting strategies or alternative solvents like NMP with chaotropic additives such as lithium chloride or detergents to improve solvation and coupling efficiency [1] [9]. The extreme hydrophobicity of the Cha-Cys segment can also lead to poor solvation of the growing chain, particularly when cysteine is protected with bulky groups like Trityl (Trt).
Table 2: Properties and Handling Requirements of Non-Proteinogenic Residues
Residue (Abbrev.) | Type | Key Feature | Synthetic Challenge | Mitigation Strategy |
---|---|---|---|---|
γ-Carboxyglutamic Acid (D-Gla) | D-enantiomer, Dicarboxylic Acid | Two acid groups, D-configuration | Epimerization during Fmoc removal; Decarboxylation | Cold piperidine deprotection (0°C); Fmoc-D-Gla(OtBu)₂-OH; Double coupling |
Cyclohexylalanine (Cha) | Unnatural Hydrophobic | Bulky cyclohexyl side chain | Aggregation; Poor solvation; Slow coupling | HCTU/Oxyma coupling; Chaotropic agents (LiCl); Elevated temp (40-50°C) coupling |
Designing an orthogonal protection scheme is paramount for Acetylaspartyl (AcAsp), D-γ-carboxyglutamyl (D-Gla), and cysteine (Cys). The aspartic acid residue is N-terminally acetylated. This acetylation is performed on-resin after complete chain assembly and final Fmoc removal, typically using acetic anhydride and a mild base like DIEA or NMM in DMF. The side chain of aspartic acid is protected as the tert-butyl ester (OtBu), which is stable during synthesis and cleaved simultaneously with the peptide from the resin [3] [5].
D-Gla requires bis-tert-butyl ester protection (Fmoc-D-Gla(OtBu)₂-OH). The tBu esters offer optimal balance between stability during repeated piperidine treatments and clean removal during final TFA cleavage. More labile esters risk premature deprotection leading to side reactions, while more stable groups (e.g., benzyl) require harsher cleavage conditions incompatible with many residues and resins [3] [5].
Cysteine protection is arguably the most critical choice. The Trt (trityl) group is widely used due to its cleavage with TFA alongside other acid-labile protecting groups. However, for sequences with high hydrophobicity like this peptide, the bulk of the Trt group can exacerbate aggregation issues. Furthermore, deprotection reversibility can lead to incomplete removal and disulfide formation during cleavage. The Thp (tetrahydropyranyl) group offers advantages: it is less bulky than Trt (reducing aggregation), is cleaved under standard TFA conditions, and crucially, forms an irreversible ether upon reaction with scavengers like TIS, ensuring complete deprotection. Thp also demonstrates significantly lower racemization during coupling compared to Trt, especially for C-terminal cysteine attached to Wang-type resins. For selective disulfide formation strategies post-cleavage, Acm (acetamidomethyl) is valuable as it is stable to TFA but removable later with iodine or silver salts. However, its use necessitates an additional deprotection step and handling of toxic reagents, complicating the process [5] [8].
For peptides requiring on-resin disulfide formation or modification, Mmt (monomethoxytrityl) or STmp (S-trimethylsulfonyl) groups are suitable due to their orthogonality. They can be removed with mild acids (1-3% TFA in DCM) without affecting OtBu, Trt, or Thp groups, allowing selective exposure of the thiol for oxidation or conjugation while the peptide remains anchored. However, this complexity is likely unnecessary for the linear synthesis of this hexapeptide [5] [8].
The Leu-Ile-Cha segment renders this peptide exceptionally hydrophobic, leading to significant challenges in purification and characterization. Crude peptides after cleavage and precipitation often exist as aggregates or are contaminated with deletion sequences lacking one or more of these hydrophobic residues. Reverse-phase HPLC (RP-HPLC) is the primary purification tool, but standard acetonitrile/water gradients with 0.1% TFA fail to resolve the target peptide adequately, resulting in broad peaks, poor resolution, and co-elution of impurities.
Solvent systems incorporating organic modifiers are essential. Isopropanol and n-butanol significantly improve solubility and peak shape. Buffers using perfluorinated carboxylic acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are superior to formic acid for hydrophobic peptides. HFBA, acting as a stronger ion-pairing agent, often provides dramatically improved resolution over TFA for such sequences. A ternary solvent system combining acetonitrile/isopropanol/water with 0.1% HFBA is highly effective. Preparative HPLC columns with wide-pore C18 or C4 stationary phases (e.g., 300 Å pore size) are necessary to accommodate the hydrophobic peptide and prevent irreversible adsorption [1] [6].
Mass spectrometry (MS) characterization (MALDI-TOF or ESI-MS) is straightforward for confirming molecular weight. However, analytical HPLC under standard conditions may not reliably detect minor hydrophobic impurities co-eluting with the main product. Co-injection experiments with synthetic epimers, particularly at the D-Gla and Cys positions, are essential to confirm enantiopurity. Circular dichroism (CD) spectroscopy in hydrophobic environments (e.g., TFE/water mixtures) provides valuable confirmation of the correct chiral environment, especially verifying the D-configuration of Gla [1] [6] [7].
Table 3: Purification Solvent Systems for Hydrophobic Peptides like AcAsp-D-Gla-Leu-Ile-Cha-Cys
Solvent System | Composition (Mobile Phase A/B) | Advantages | Disadvantages |
---|---|---|---|
Standard TFA/ACN | 0.1% TFA in H₂O / 0.1% TFA in ACN | Simple, common | Poor resolution, peak broadening, aggregation |
HFBA/ACN | 0.1% HFBA in H₂O / 0.1% HFBA in ACN | Strong ion-pairing, superior resolution | Cost, corrosive, requires dedicated HPLC system |
Organic Modifier System (e.g., IPA/ACN) | 0.1% HFBA in H₂O / IPA:ACN (1:1) + 0.1% HFBA | Enhanced solubility, sharper peaks | Complex solvent preparation |
Formic Acid/Organic Mix | FA/H₂O/ACN/IPA (50:25:15:10 v/v) | Excellent for membrane proteins/peptides | Compatibility with some columns? |
Transitioning the synthesis of Acetylaspartyl-D-γ-carboxyglutamyl-leucyl-isoleucyl-cyclohexylalanyl-cysteine from milligram laboratory scale to multi-gram quantities required for preclinical and clinical studies demands focused optimization for yield, purity, and cost-effectiveness. Key bottlenecks include the high cost of Fmoc-D-Gla(OtBu)₂-OH, the low coupling efficiency of the hydrophobic core (Leu-Ile-Cha), and purification challenges.
Fragment condensation offers a viable strategy for scale-up. The peptide can be divided into two segments: AcAsp-D-Gla-OH and H-Leu-Ile-Cha-Cys-OH. Each fragment is synthesized separately via SPPS. The C-terminal fragment (Leu-Ile-Cha-Cys) benefits from synthesis on a large scale using cost-effective resins like PEG-PS and optimized repetitive coupling yields for the hydrophobic residues. The N-terminal dipeptide (AcAsp-D-Gla) can be synthesized using Fmoc-SPPS or potentially via solution-phase synthesis to minimize expensive building block waste. Condensation of the fragments employs potent coupling reagents like PyBOP or TBTU with HOAt in mixtures of DMF and DCM. While fragment condensation carries a risk of epimerization at the C-terminal residue of the carboxyl component (D-Gla in this case), careful optimization (low temperature, minimal reaction time, use of additives like HOBt) can mitigate this [1] [4].
Optimizing the SPPS cycle for the full sequence is an alternative approach. Continuous-flow solid-phase synthesizers offer advantages over batch reactors in terms of reagent efficiency, washing efficiency, and reproducibility at larger scales. Elevated temperature coupling (40-50°C) for the Ile, Leu, and Cha residues, combined with potent activators like HCTU/Oxyma in NMP, can significantly reduce coupling times and improve yields. Microwave-assisted SPPS can also be selectively applied to these hydrophobic couplings to drive reactions to completion faster [3] [4].
Tag-assisted purification dramatically improves process efficiency at scale. Incorporating a solubilizing tag like a short poly-arginine (e.g., Arg₄) or polyethylene glycol (PEG) moiety at the C-terminus during synthesis (cleavable during final TFA treatment or via enzymatic digestion) significantly enhances the solubility of the crude peptide. This facilitates handling, filtration, and initial purification steps, leading to higher recovery and purity before final polishing by preparative HPLC. Although an extra step is required to remove the tag, the overall process yield and purity often justify this approach, particularly for GMP manufacturing [1] [4].
Parallel synthesis screening is crucial for initial optimization. Platforms enabling rapid synthesis and testing of variants, particularly exploring different coupling reagents, additives, and protection schemes for the D-Gla and Cys residues, allow identification of the highest yielding and most robust synthetic route before committing to large-scale production. This approach minimizes costly failures at the manufacturing scale [4].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8